Sustained-Release Delivery System Superiority: Homosulfamine Prototype Matrix vs. Cream Base Formulation
In a comparative in vivo study evaluating delivery vehicles for homosulfamine (HS) in a Pseudomonas burn wound sepsis model, a prototype hydrophobic bioerodible polymeric matrix formulation produced significantly superior survival outcomes compared to an identical mass of drug delivered from a conventional hydrophilic cream base [1]. The experimental system was specifically engineered to maintain a finite local HS concentration on the burn wound for at least 24 hours, whereas the cream base presents a rapidly decreasing drug concentration over time [1].
| Evidence Dimension | Survival rate / mortality reduction |
|---|---|
| Target Compound Data | HS delivered from experimental bioerodible polymeric matrix |
| Comparator Or Baseline | Identical mass of HS delivered from hydrophilic cream base |
| Quantified Difference | Significant reduction in deaths (statistical significance reported; exact percentage not provided in abstract) |
| Conditions | In vivo burned animal model deliberately infected with virulent Pseudomonas organisms; once-daily topical application |
Why This Matters
This evidence directly informs formulation selection: a sustained-release matrix delivery of homosulfamine outperforms conventional cream-based delivery of the same active compound in a clinically relevant infection model.
- [1] Vistnes LM, Schmitt EE, Ksander GA, Rose EH, Balkenhol WJ, Coleman CL. Evaluation of a prototype therapeutic system for prolonged, continuous topical delivery of homosulfanilamide in the management of Pseudomonas burn wound sepsis. Surgery. 1976;79(6):690-696. View Source
